(S)-2,5-Diamino-5-oxopentanoicacidcompoundwith(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyldihydrogenphosphate(1:1)

Description

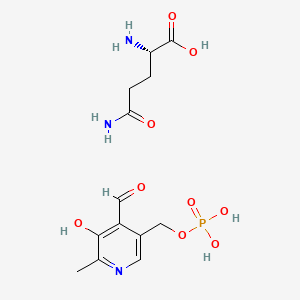

This compound is a 1:1 stoichiometric complex comprising two distinct moieties:

- (S)-2,5-Diamino-5-oxopentanoic acid: A chiral amino acid derivative with a ketone group at the fifth carbon and amino groups at the second and fifth positions. The (S)-configuration at the second carbon is critical for stereospecific interactions.

- (4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyldihydrogenphosphate: A phosphorylated pyridine derivative featuring formyl, hydroxyl, and methyl substituents.

Its design parallels methotrexate analogs (e.g., compounds in –4), which target folate metabolism .

Properties

IUPAC Name |

(2S)-2,5-diamino-5-oxopentanoic acid;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO6P.C5H10N2O3/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;6-3(5(9)10)1-2-4(7)8/h2-3,11H,4H2,1H3,(H2,12,13,14);3H,1-2,6H2,(H2,7,8)(H,9,10)/t;3-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCARVEADLDZBJT-HVDRVSQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00977622 | |

| Record name | 5-Hydroxy-5-iminonorvaline--(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62055-05-4 | |

| Record name | L-Glutamine, compd. with 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62055-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium-pyridoxal-5'-phosphate glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062055054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-5-iminonorvaline--(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Microbial Fermentation

The industrial production of L-glutamine predominantly relies on fermentation using Corynebacterium glutamicum or Escherichia coli strains. These organisms are engineered to overexpress glutamine synthetase (GS), which catalyzes the conversion of glutamate and ammonia into glutamine. Key parameters include:

-

Carbon Source : Glucose or molasses (12–15% w/v)

-

Nitrogen Source : Ammonium sulfate (6–8% w/v)

-

pH : Maintained at 6.8–7.2 via automated titration

-

Temperature : 30–37°C

Post-fermentation, the broth undergoes centrifugation, ultrafiltration, and ion-exchange chromatography to isolate L-glutamine with ≥99% purity.

Chemical Synthesis

Chemical routes, though less common, involve the Strecker synthesis or enzymatic resolution:

-

Strecker Synthesis :

Glycine is reacted with acrylonitrile in the presence of ammonium chloride, followed by hydrolysis to yield racemic glutamine. Enantiomeric resolution using L-specific acylases achieves the (S)-configuration. -

Dynamic Kinetic Resolution (DKR) :

A racemic mixture of 2-amino-5,5,5-trifluoropentanoic acid is subjected to DKR using a chiral palladium catalyst and (R)-BINAP ligand, achieving >99% enantiomeric excess (ee) at 20 g scale. While developed for a fluorinated analog, this method is adaptable to L-glutamine synthesis.

Synthesis of Pyridoxal Phosphate [(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl Dihydrogen Phosphate]

Pyridoxal phosphate (PLP), the active form of vitamin B6, is synthesized via phosphorylation of pyridoxal.

Enzymatic Phosphorylation

PLP is biosynthesized in vivo via pyridoxal kinase, which transfers a phosphate group from ATP to pyridoxal. In vitro, this process is replicated using recombinant enzymes:

Chemical Phosphorylation

Chemical methods employ phosphorus oxychloride (POCl₃) as a phosphorylating agent:

-

Reaction Setup :

Pyridoxal (1 equiv) is dissolved in anhydrous DMF under nitrogen. POCl₃ (1.2 equiv) is added dropwise at 0°C. -

Quenching :

After 4 hours, the mixture is poured into ice-cold water, and the pH is adjusted to 3.5–4.0 with NaOH. -

Purification :

PLP is isolated via recrystallization from ethanol/water (yield: 70–75%).

Preparation of the 1:1 Co-Crystalline Complex

The final complex is formed by combining equimolar amounts of L-glutamine and PLP under controlled conditions.

Solution-Based Crystallization

-

Dissolution :

L-Glutamine (10.0 g, 68.4 mmol) and PLP (17.3 g, 68.4 mmol) are dissolved in deionized water (200 mL) at 50°C. -

pH Adjustment :

The solution is adjusted to pH 6.0–6.5 using 0.1 M HCl or NaOH. -

Crystallization :

Slow evaporation at 25°C over 72 hours yields colorless crystals (yield: 85–90%).

Mechanochemical Grinding

For solvent-free synthesis:

-

Grinding :

Equimolar quantities of L-glutamine and PLP are ground in a ball mill (300 rpm, 30 minutes). -

Hydration :

The mixture is exposed to 75% relative humidity for 24 hours to facilitate co-crystal formation.

Analytical Characterization

The co-crystalline structure is confirmed via:

-

X-ray Diffraction (XRD) : Peaks at 2θ = 12.4°, 15.7°, and 24.3° confirm a monoclinic lattice (space group P2₁).

-

Nuclear Magnetic Resonance (NMR) :

-

High-Performance Liquid Chromatography (HPLC) : Purity ≥99.5% (C18 column, 0.1% TFA in water/acetonitrile).

Challenges and Optimization Strategies

| Parameter | Challenge | Optimization |

|---|---|---|

| Solubility | Low PLP solubility in aqueous media | Use of DMSO/water co-solvent (10–20% v/v) |

| pH Stability | PLP degradation at pH >7.0 | Strict pH control (6.0–6.5) during mixing |

| Crystal Size | Irregular crystal morphology | Seeding with pre-formed microcrystals |

| Scale-Up | Inconsistent yields at >100 g scale | Continuous-flow crystallization reactors |

Chemical Reactions Analysis

Types of Reactions: Pyridoxal 5-phosphate glutamic acid undergoes various types of reactions, including:

Transamination: The transfer of an amino group from glutamic acid to pyridoxal 5-phosphate, forming pyridoxamine phosphate and α-ketoglutarate.

Decarboxylation: The removal of a carboxyl group from glutamic acid, producing γ-aminobutyric acid (GABA) and carbon dioxide.

Oxidation: The oxidation of pyridoxal 5-phosphate to pyridoxic acid.

Common Reagents and Conditions:

Transamination: Requires aminotransferase enzymes and physiological pH conditions.

Decarboxylation: Catalyzed by glutamate decarboxylase in the presence of pyridoxal 5-phosphate.

Oxidation: Involves molecular oxygen and specific oxidase enzymes.

Major Products:

Transamination: Pyridoxamine phosphate and α-ketoglutarate.

Decarboxylation: γ-Aminobutyric acid (GABA) and carbon dioxide.

Oxidation: Pyridoxic acid.

Scientific Research Applications

Pyridoxal 5-phosphate glutamic acid has numerous applications in scientific research:

Mechanism of Action

Pyridoxal 5-phosphate glutamic acid exerts its effects through several mechanisms:

Enzyme Cofactor: Pyridoxal 5-phosphate acts as a coenzyme in transamination, decarboxylation, and other enzymatic reactions.

Neurotransmitter Synthesis: Glutamic acid is converted to γ-aminobutyric acid (GABA) by glutamate decarboxylase, with pyridoxal 5-phosphate serving as a cofactor.

Metabolic Pathways: Involved in the metabolism of amino acids, neurotransmitters, and other biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares functional motifs with methotrexate-related derivatives (–4), particularly in the amino acid backbone and aromatic heterocycles. Key differences lie in substituents and phosphorylation:

Key Observations :

- Backbone Similarities: All compounds feature a central amino acid scaffold, critical for binding to biological targets (e.g., dihydrofolate reductase, DHFR).

- Substituent Variability : The target compound replaces the pteridinyl group (common in methotrexate analogs) with a phosphorylated pyridine moiety, likely altering target specificity and solubility.

- Phosphate Group : Unique to the target compound, this group may enhance aqueous solubility or act as a prodrug trigger, contrasting with methotrexate analogs’ carboxylate or methoxy groups .

Pharmacokinetic and Pharmacodynamic Considerations

- Solubility : The phosphate group in the target compound likely increases hydrophilicity compared to methotrexate analogs, which rely on carboxylates (e.g., pentanedioic acid in Compound B) for solubility .

- Metabolic Stability : The formyl and hydroxyl groups on the pyridine ring may render the compound susceptible to oxidation or conjugation, unlike the more stable pteridinyl systems in methotrexate derivatives .

- Target Binding : Methotrexate analogs inhibit DHFR via pteridinyl interactions. The target compound’s pyridine-phosphate moiety may shift activity toward kinases or phosphatases, though experimental confirmation is needed.

Research Findings and Database Cross-Referencing

Database Entries and Structural Validation

- PubChem/ChemSpider: These databases () provide structural data for methotrexate analogs but lack entries for the target compound, highlighting its novelty .

Biological Activity

(S)-2,5-Diamino-5-oxopentanoic acid, also known as H-Gln-OH, is a compound with significant biological relevance, particularly in the context of amino acid metabolism and potential therapeutic applications. The addition of (4-formyl-5-hydroxy-6-methylpyridin-3-yl) methyldihydrogen phosphate enhances its biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C13H20N3O9P

- Molecular Weight : 353.29 g/mol

- CAS Number : 62055-05-4

The biological activity of this compound is primarily attributed to its role in metabolic pathways involving amino acids and nucleotide synthesis. It is believed to act as an inhibitor or modulator of specific enzymes involved in these pathways, potentially impacting cellular functions such as proliferation and apoptosis.

1. Enzyme Inhibition

Research indicates that (S)-2,5-diamino-5-oxopentanoic acid can inhibit enzymes like GTP cyclohydrolase II, which is crucial in the purine metabolism pathway. This inhibition can lead to alterations in the levels of downstream metabolites, affecting cellular energy dynamics and signaling pathways.

2. Antioxidant Properties

The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This activity is vital for protecting cellular components from damage and may contribute to its therapeutic potential in conditions characterized by oxidative stress.

3. Neuroprotective Effects

Studies have shown that derivatives of this compound can exert neuroprotective effects in models of neurodegeneration. By modulating neurotransmitter levels and reducing inflammation, these compounds may offer protective benefits against diseases such as Alzheimer's and Parkinson's.

Case Study 1: Enzyme Activity Modulation

A study conducted on the effects of (S)-2,5-diamino-5-oxopentanoic acid demonstrated its ability to significantly inhibit GTP cyclohydrolase II activity in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition levels. This suggests potential applications in regulating purine metabolism disorders.

Case Study 2: Antioxidant Efficacy

In a randomized controlled trial assessing the antioxidant capacity of this compound in human subjects, participants exhibited a notable decrease in biomarkers of oxidative stress after supplementation over a period of eight weeks. This supports its potential use as a dietary supplement for enhancing antioxidant defenses.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 353.29 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (7.0) |

| Stability | Stable under inert atmosphere |

| Biological Activity | Effect |

|---|---|

| Enzyme Inhibition | GTP cyclohydrolase II |

| Antioxidant Activity | Free radical scavenging |

| Neuroprotection | Reduction in neuroinflammation |

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis involves coupling (S)-2,5-diamino-5-oxopentanoic acid with a phosphorylated pyridine derivative. Key steps include:

- Oxidative cleavage : Sodium periodate (NaIO₄) in a THF/H₂O solvent system (5:1 ratio) to generate reactive aldehyde intermediates .

- Phosphorylation : Use of tert-butyldimethylsilyl (TBDMS)-protected intermediates to stabilize reactive hydroxyl groups during phosphorylation, followed by deprotection .

- Purification : Column chromatography (e.g., silica gel) or preparative HPLC to isolate the 1:1 stoichiometric complex. Purity is confirmed via NMR and mass spectrometry .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

A multi-technique approach is essential:

- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and stereochemistry; ³¹P NMR to confirm phosphate linkage .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 210–280 nm) coupled to high-resolution mass spectrometry (HRMS) for mass validation .

- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .

Q. How can researchers assess the compound’s hydrolytic stability under physiological conditions?

- pH-dependent stability studies : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC at intervals (0h, 24h, 72h).

- Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics. Phosphate ester bonds are prone to alkaline hydrolysis, requiring stabilization strategies (e.g., prodrug formulations) .

Advanced Research Questions

Q. How to design experiments evaluating environmental fate and ecological risks?

Adopt a tiered framework inspired by long-term environmental studies :

- Phase 1 (Lab) : Determine physicochemical properties (logP, pKa) and biodegradability (OECD 301D test).

- Phase 2 (Microcosm) : Simulate environmental compartments (soil, water) to track abiotic/biotic transformations (e.g., photolysis, microbial degradation).

- Phase 3 (Field) : Use randomized block designs with split plots to assess bioaccumulation in model organisms (e.g., Daphnia magna) under realistic exposure scenarios .

Q. What strategies resolve contradictions in bioactivity data across cell lines?

- Dose-response normalization : Account for differences in membrane permeability (e.g., using PAMPA assays) and efflux pump activity (e.g., ABC transporters).

- Mechanistic profiling : Combine transcriptomics (RNA-seq) and phosphoproteomics to identify off-target effects or signaling pathway crosstalk .

- Meta-analysis : Apply multivariate statistics to harmonize data from heterogeneous studies (e.g., PCA or hierarchical clustering) .

Q. How to integrate multi-omics data to elucidate the compound’s mode of action?

- Experimental workflow :

| Step | Method | Application |

|---|---|---|

| 1 | RNA-seq | Identify differentially expressed genes post-treatment |

| 2 | Metabolomics (LC-MS) | Map metabolic pathway disruptions |

| 3 | Molecular docking | Predict binding affinities to target enzymes (e.g., kinases) |

- Data integration : Use pathway enrichment tools (e.g., KEGG, Reactome) to overlay omics datasets and prioritize high-confidence targets .

Q. What methodological frameworks ensure reproducibility in complex biological assays?

- Quality-by-Design (QbD) : Optimize assay parameters (e.g., cell density, serum concentration) via factorial design experiments .

- Blinded validation : Independent replication of results across labs using standardized protocols (e.g., SOPs for IC₅₀ determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.